molecular formula C20H29ClN2O4 B7812771 Quinine hydrochloride hydrate

Quinine hydrochloride hydrate

Cat. No.: B7812771
M. Wt: 396.9 g/mol
InChI Key: MPQKYZPYCSTMEI-WGGWNXAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quinine hydrochloride hydrate is a salt form of quinine, an alkaloid derived from the bark of the cinchona tree. It has been used for centuries as an antimalarial drug and is still relevant today for treating severe and cerebral malaria. This compound is also known for its bitter taste and is used in tonic water and other beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of quinine hydrochloride hydrate involves dissolving quinine in a solvent such as 1-propyl alcohol and adding concentrated hydrochloric acid. The mixture is stirred and then subjected to reduced pressure to recover the solvent. The resulting solid is dissolved in acetone and crystallized to obtain quinine hydrochloride .

Industrial Production Methods

Industrial production of this compound often involves the use of lipid matrices and nanotechnology to improve its bioavailability and reduce gastrointestinal side effects. For example, quinine hydrochloride nanosuspension can be prepared using solidified reverse micellar solutions comprising phospholipids and lipids, stabilized with surfactants .

Chemical Reactions Analysis

Types of Reactions

Quinine hydrochloride hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinine hydrochloride hydrate has a wide range of scientific research applications:

Mechanism of Action

The exact mechanism of action of quinine hydrochloride hydrate is not entirely understood. it is believed to interfere with the malaria parasite’s ability to break down and digest hemoglobin. This interference is toxic to the parasite and helps in treating malaria. Quinine also affects muscle membrane and sodium channels, making it useful in treating certain muscular disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinine hydrochloride hydrate is unique due to its long history of use and its slow development of resistance compared to other antimalarials. Its ability to treat severe and cerebral malaria, as well as its applications in treating muscular disorders, sets it apart from similar compounds .

Properties

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH.2H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;2*1H2/t13-,14?,19-,20+;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQKYZPYCSTMEI-WGGWNXAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Quinine hydrochloride hydrate
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Quinine hydrochloride hydrate
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Quinine hydrochloride hydrate
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Quinine hydrochloride hydrate

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